molecular formula C12H17ClO2S B2719981 2,4,6-Triethylbenzene-1-sulfonyl chloride CAS No. 115472-98-5

2,4,6-Triethylbenzene-1-sulfonyl chloride

Cat. No.: B2719981
CAS No.: 115472-98-5
M. Wt: 260.78
InChI Key: ADUYHOFATLEZIC-UHFFFAOYSA-N
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Description

2,4,6-Triethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S. It is a sulfonyl chloride derivative of triethylbenzene, characterized by the presence of three ethyl groups attached to a benzene ring and a sulfonyl chloride functional group. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triethylbenzene-1-sulfonyl chloride can be synthesized through the reaction of 2,4,6-triethylbenzene with chlorosulfonic acid. The reaction typically involves the following steps:

    Reaction Setup: 2,4,6-Triethylbenzene is added to a reaction vessel containing chlorosulfonic acid.

    Reaction Conditions: The mixture is stirred at a low temperature (0°C) to control the exothermic nature of the reaction.

    Completion: The reaction is allowed to proceed for a specified duration, after which the product is isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Raw Materials: Sourcing high-purity 2,4,6-triethylbenzene and chlorosulfonic acid.

    Reaction Control: Utilizing advanced equipment to maintain optimal reaction conditions and ensure safety.

    Purification: Employing techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed through oxidation.

Scientific Research Applications

2,4,6-Triethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,4,6-triethylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

    Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of new chemical bonds.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with electron-rich substrates.

Comparison with Similar Compounds

2,4,6-Triethylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    2,4,6-Trimethylbenzene-1-sulfonyl chloride: Similar structure but with methyl groups instead of ethyl groups. It exhibits different reactivity and physical properties.

    2,4,6-Triisopropylbenzene-1-sulfonyl chloride: Contains isopropyl groups, leading to increased steric hindrance and altered reactivity.

Uniqueness

The presence of ethyl groups in this compound provides a balance between steric effects and reactivity, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2,4,6-triethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUYHOFATLEZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)S(=O)(=O)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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